Sulfoxaflor

Descripción

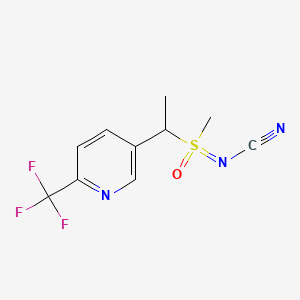

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQOOHYFBIDMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074687 | |

| Record name | Sulfoxaflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with sharp odor; [ACGIH] | |

| Record name | Sulfoxaflor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167.7 °C (decomp) (99.7% purity) | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 809 mg/L at 25 °C, Solubility in heptane 0.242 mg/L. Solubility (g/L) in xylene 0.743; 1,2-dichloroethane 39.6; methanol 93.1; acetone 2.17; ethyl acetate 95.2; octanol 1.66. (all at 20 °C) | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.4X10-6 Pa at 20 °C /1.05X10-8 mm Hg/, 1.9X10-8 mm Hg at 25 °C | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, White powder (99.7% purity); off-white powder (95.6% purity) | |

CAS No. |

946578-00-3 | |

| Record name | Sulfoxaflor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946578-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoxaflor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946578003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfoxaflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sulfoxaflor (ISO); [methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6-sulfanylidene]cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOXAFLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671W88OY8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112 °C (99.7% purity) | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sulfoxaflor: A Comprehensive Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxaflor is a novel insecticide belonging to the sulfoximine class of chemicals, representing a significant development in the management of sap-feeding insects.[1] Marketed as Isoclast™, it is a systemic insecticide that functions as a neurotoxin, effective through both contact and ingestion.[1] Its unique mode of action, targeting the nicotinic acetylcholine receptor (nAChR), places it in Group 4C of the Insecticide Resistance Action Committee (IRAC) classification.[2] This distinct mechanism makes it a valuable tool in resistance management programs, particularly for controlling insect populations that have developed resistance to other insecticide classes like neonicotinoids, pyrethroids, and organophosphates.[2][3] This guide provides an in-depth overview of the chemical properties and synthetic routes of this compound.

Chemical Properties of this compound

This compound is a white to off-white crystalline solid at room temperature. It possesses two chiral centers, resulting in a mixture of four stereoisomers. The quantitative chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | [methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6-sulfanylidene]cyanamide |

| CAS Number | 946578-00-3 |

| Molecular Formula | C10H10F3N3OS |

| Molecular Weight | 277.27 g/mol |

| Melting Point | 112.9 °C |

| Boiling Point | 363.8 °C (Predicted) |

| Density | 1.34 - 1.5378 g/cm³ |

| Vapor Pressure | 1.4 × 10⁻⁶ Pa at 20 °C |

| pKa | >10 (does not fully dissociate within environmentally relevant pH ranges) |

| Water Solubility (20°C) | 1380 mg/L (pH 5), 570 mg/L (pH 7), 550 mg/L (pH 9) |

| Organic Solvent Solubility (g/L, 20°C) | Acetone: 217, Methanol: 93.1, Ethyl Acetate: 95.2, 1,2-dichloroethane: 39, n-octanol: 1.66, p-xylene: 0.743, n-heptane: 0.000242 |

| Solubility (Other) | Dichloromethane (Slightly), DMSO (Slightly) |

Synthesis of this compound

The synthesis of this compound has been approached through various routes, primarily focusing on the construction of the key intermediate, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine, followed by imination and oxidation steps. The discovery of this compound stemmed from the investigation of the sulfoximine functional group as a novel bioactive scaffold for insecticides.

Synthetic Pathway Overview

One of the primary synthetic routes involves the reaction of a halogenated pyridine derivative with a sulfur-containing nucleophile. A common pathway can be summarized as follows:

-

Formation of the Thioether Intermediate: A 5-halo-2-(trifluoromethyl)pyridine is reacted with a methyl sulfide derivative to form the key intermediate, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine.

-

Sulfilimine Formation: The thioether intermediate is then reacted with cyanamide in the presence of an oxidizing agent and a catalyst to form the corresponding N-cyano sulfilimine.

-

Oxidation to Sulfoximine: The final step involves the oxidation of the sulfilimine to the sulfoximine, yielding this compound.

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols

While detailed, step-by-step protocols for the entire synthesis of this compound are proprietary and not extensively published, protocols for the synthesis of key intermediates are available in the patent literature. The following is a representative experimental protocol for the synthesis of the intermediate 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine.

Objective: To synthesize 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine from 5-halo-2-trifluoromethylpyridine and methyl ethyl sulfide.

Materials:

-

5-bromo-2-trifluoromethylpyridine (1 mol)

-

Methyl ethyl sulfide

-

Nitrobenzene (Solvent A)

-

Toluene (Solvent B)

-

Solid base catalyst (prepared from CaO, ZnO, and Al₂O₃)

-

Triethylamine (acid binding agent)

-

Argon (protective gas)

-

Saturated saline solution

-

Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

-

Under an argon atmosphere, mix methyl ethyl sulfide, nitrobenzene, the solid base catalyst, and triethylamine in a suitable reaction vessel.

-

Heat the mixture to 125°C and control the pressure at 2.5 atmospheres.

-

Prepare a solution of 1 mol of 5-bromo-2-trifluoromethylpyridine in toluene.

-

Add the 5-bromo-2-trifluoromethylpyridine solution dropwise to the reaction mixture over a period of 40 minutes.

-

During the addition, control the reaction temperature at 149°C and the pressure at 6 atmospheres.

-

After the addition is complete, continue the reaction for 14 hours.

-

Upon completion, cool the system and filter to remove any insoluble materials.

-

Add the filtrate to a 2-3 fold volume of saturated saline solution and allow the layers to separate.

-

Wash the organic phase with water, then dry it over an anhydrous drying agent.

-

Concentrate the dried organic phase under reduced pressure to obtain the product, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine.

Mechanism of Action

This compound's insecticidal activity stems from its interaction with the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. It acts as a competitive modulator of these receptors.

-

Binding to nAChR: this compound binds to the nAChRs, mimicking the action of the natural neurotransmitter, acetylcholine.

-

Receptor Activation: This binding causes the ion channel of the receptor to open, leading to an influx of ions.

-

Uncontrolled Nerve Impulses: The continuous stimulation of the nAChRs results in uncontrolled nerve impulses.

-

Symptoms and Mortality: This leads to muscle tremors, followed by paralysis and ultimately the death of the insect.

Notably, this compound binds more strongly to insect nAChRs than to those of mammals, which accounts for its selective toxicity. Furthermore, it interacts with the nAChR in a manner distinct from other insecticides like neonicotinoids, which is why it is effective against neonicotinoid-resistant insect populations.

Caption: Mechanism of action of this compound on insect nAChRs.

References

The Discovery and Development of Sulfoxaflor: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Agrochemical Professionals

Abstract

Sulfoxaflor, the first-in-class sulfoximine insecticide, represents a significant advancement in the management of sap-feeding insect pests. This technical guide provides a comprehensive overview of the discovery, development, and chemical attributes of this compound. It details its unique mode of action as a competitive modulator of nicotinic acetylcholine receptors (nAChRs), its broad-spectrum efficacy against key pests, including those resistant to other insecticide classes, and the ongoing research into its environmental fate and toxicological profile. This document synthesizes key quantitative data, outlines detailed experimental protocols for its evaluation, and provides visual representations of its mechanism and development workflow to serve as a critical resource for the scientific community.

Introduction

The relentless challenge of insecticide resistance necessitates the continuous discovery and development of novel active ingredients with distinct modes of action. This compound emerged from an extensive investigation into the underexplored sulfoximine functional group as a potential source of new insecticidal scaffolds.[1][2][3][4] Developed by Dow AgroSciences (now Corteva Agriscience), this compound provides a valuable tool for integrated pest management (IPM) and insecticide resistance management (IRM) programs.[5] It is highly effective against a wide range of sap-feeding insects in the order Hemiptera, such as aphids, whiteflies, and planthoppers.

This guide delves into the core scientific principles underlying this compound's development, from its chemical synthesis and structure-activity relationships to its intricate interactions with insect nAChRs. Furthermore, it presents a balanced view of its environmental and toxicological characteristics, providing researchers and professionals with the foundational knowledge required for its responsible and effective use.

Physicochemical Properties

This compound is the common name for N-[methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ6-sulfanylidene]cyanamide. Its chemical structure is unique among insecticides, featuring a sulfoximine moiety. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | [Methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6-sulfanylidene]cyanamide | |

| CAS Number | 946578-00-3 | |

| Chemical Formula | C10H10F3N3OS | |

| Molar Mass | 277.27 g/mol | |

| Appearance | White to off-white solid | |

| Water Solubility | 551-1380 mg/L (pH dependent) | |

| Log P (Octanol-Water Partition Coefficient) | 0.8 | |

| Vapor Pressure | 1.3 x 10-8 Pa at 20°C | |

| Dissociation Constant (pKa) | Not applicable, non-ionizable |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process. While several synthetic routes have been developed, a common approach involves the reaction of 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine with cyanamide in the presence of an oxidizing agent to form the sulfoximine core. Further modifications can be made to the substituents on the pyridine ring and the sulfoximine nitrogen to explore the structure-activity relationship.

The discovery of this compound was the result of extensive SAR studies. Research has shown that the trifluoromethyl group at the 6-position of the pyridine ring is crucial for its high insecticidal activity. Variations of the substituent on the sulfoximine nitrogen have also been explored, revealing that while the cyano group is highly effective, other heterocyclic groups can also confer significant insecticidal properties, demonstrating a tolerance for larger functionalities at this position.

Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Modulation

This compound acts as a competitive modulator of insect nicotinic acetylcholine receptors (nAChRs), placing it in the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 4C. While it shares the same target site as neonicotinoids (Group 4A), its interaction with the receptor is distinct.

Upon binding to the nAChR, this compound acts as an agonist, mimicking the action of the neurotransmitter acetylcholine (ACh). This leads to the persistent and uncontrolled stimulation of the receptor, causing continuous nerve impulses. The result is muscle tremors, paralysis, and ultimately the death of the insect. Importantly, this compound binds with significantly higher affinity to insect nAChRs than to mammalian nAChRs, which contributes to its selective toxicity.

Insecticidal Spectrum and Efficacy

This compound demonstrates broad-spectrum efficacy against a variety of sap-feeding insect pests. Its effectiveness is comparable to, and in some cases exceeds, that of other insecticides, including neonicotinoids. A key advantage of this compound is its efficacy against insect populations that have developed resistance to other insecticide classes.

Table 2: Insecticidal Efficacy of this compound Against Key Sap-Feeding Pests

| Pest Species | Common Name | LC50 / LD50 | Reference |

| Myzus persicae | Green Peach Aphid | LC50: ~1 ppm (foliar spray) | |

| Aphis gossypii | Cotton Aphid | More effective than acetamiprid at 25 g/ha | |

| Bemisia tabaci | Sweetpotato Whitefly | Equivalent control to acetamiprid and imidacloprid at 50 g/ha | |

| Nilaparvata lugens | Brown Planthopper | LC50: 1.31 - 3.84 ppm | |

| Diaphorina citri | Asian Citrus Psyllid | LC50: 8.17 mg ai/L | |

| Apolygus lucorum | Green Mirid Bug | LD50: 3.347 ng/adult |

Resistance and Cross-Resistance

While no insecticide is immune to the development of resistance, this compound has shown a favorable profile regarding cross-resistance. Studies have demonstrated that many populations of insects resistant to neonicotinoids, organophosphates, and pyrethroids exhibit little to no cross-resistance to this compound. This is attributed to its unique chemical structure and differential metabolism by insect detoxification enzymes. However, laboratory selection has demonstrated that high levels of resistance to this compound can be achieved, often associated with enhanced metabolism by cytochrome P450 monooxygenases.

Table 3: this compound Resistance and Cross-Resistance Ratios (RR)

| Pest Species | Resistant Strain | Selecting Insecticide | This compound RR | Reference |

| Bemisia tabaci | Imidacloprid-resistant | Imidacloprid | < 3-fold | |

| Trialeurodes vaporariorum | Field-collected | Imidacloprid | 4.17-fold | |

| Nilaparvata lugens | Laboratory-selected | This compound | > 100-fold | |

| Sitobion miscanthi | Field-collected | This compound | 199.8-fold |

Experimental Protocols

Insecticidal Efficacy Bioassay (Leaf-Dip Method)

A common method to determine the insecticidal efficacy of this compound is the leaf-dip bioassay.

-

Preparation of Test Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone with a surfactant) and then serially diluted with water to obtain a range of test concentrations. A control solution (solvent and water only) is also prepared.

-

Leaf Preparation: Leaf discs of a suitable host plant (e.g., cabbage for aphids) are excised.

-

Treatment: Each leaf disc is immersed in a test solution for a standardized time (e.g., 10-30 seconds) and then allowed to air dry.

-

Insect Infestation: The treated leaf discs are placed in petri dishes containing a layer of agar to maintain turgor. A known number of test insects (e.g., 10-20 adult aphids) are then transferred onto each leaf disc.

-

Incubation: The petri dishes are maintained under controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Mortality Assessment: Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is corrected for control mortality (Abbott's formula) and subjected to probit analysis to determine the LC50 (lethal concentration to kill 50% of the population).

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Radioligand binding assays are used to characterize the interaction of this compound with nAChRs.

-

Membrane Preparation: Tissues rich in nAChRs (e.g., insect heads) are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]imidacloprid or a tritiated this compound analog) and varying concentrations of unlabeled this compound (the competitor).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of this compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Environmental Fate: Soil Degradation Half-Life Determination

The persistence of this compound in the environment is a critical parameter. Laboratory studies to determine its soil half-life are conducted under controlled conditions.

-

Soil Collection and Characterization: A representative agricultural soil is collected and characterized for its physicochemical properties (e.g., pH, organic matter content, texture).

-

Treatment: A known amount of radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content.

-

Sampling and Extraction: At various time intervals, soil samples are taken and extracted with an appropriate solvent (e.g., acetonitrile/water).

-

Analysis: The concentration of this compound and its degradation products in the extracts is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or mass spectrometry.

-

Data Analysis: The degradation of this compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the DT50 (time for 50% dissipation) and half-life (t½).

Toxicological Profile

Mammalian Toxicity

This compound exhibits low to moderate acute toxicity to mammals. The primary target organ upon repeated exposure is the liver.

Table 4: Mammalian Toxicity of this compound

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | 1000 mg/kg | |

| Acute Dermal LD50 | Rat | >5000 mg/kg | |

| Acute Inhalation LC50 | Rat | >2.09 mg/L | |

| 90-day Oral NOAEL (mice) | Mouse | 12.8 mg/kg bw/day | |

| Carcinogenicity | Rat, Mouse | Suggestive evidence of carcinogenic potential at high doses, but not considered relevant to humans |

Ecotoxicological Profile

The ecotoxicological profile of this compound indicates that while it has low toxicity to some non-target organisms, it can be highly toxic to others, particularly bees and other pollinators.

Table 5: Ecotoxicity of this compound to Non-Target Organisms

| Organism | Endpoint | Value | Reference |

| Bobwhite Quail | Acute Oral LD50 | 676 mg/kg | |

| Mallard Duck | 5-day Dietary LC50 | >5620 mg/kg diet | |

| Rainbow Trout | 96-hour LC50 | >100 mg/L | |

| Zebrafish (Danio rerio) | 96-hour LC50 | ~35 mg/L | |

| Daphnia magna | 48-hour EC50 | 361 µg/L - 378 mg/L | |

| Honey Bee (Apis mellifera) | Acute Contact LD50 | Highly Toxic | |

| Honey Bee (Apis mellifera) | Acute Oral LD50 | Highly Toxic | |

| Earthworm | Acute Toxicity | Toxic |

Regulatory agencies have implemented specific use restrictions to mitigate risks to pollinators, such as prohibiting application to blooming crops when bees are foraging.

Environmental Fate

This compound is systemic in plants and is translocated primarily through the xylem. In the environment, its persistence varies depending on the compartment.

Table 6: Environmental Fate of this compound

| Compartment | Half-life (t½) | Reference |

| Aerobic Soil | < 1 day to 7.2 days | |

| Anaerobic Soil | 113 - 120 days | |

| Aerobic Aquatic | 11 - 88 days | |

| Anaerobic Aquatic | 84 - 382 days | |

| Water Photolysis | Stable (>1000 days) |

This compound degrades in the environment to several metabolites, with X11719474 being a major soil and plant metabolite. These metabolites generally exhibit lower toxicity than the parent compound.

Conclusion

This compound represents a significant innovation in insecticide chemistry, providing an effective tool for the control of sap-feeding pests, particularly in the context of resistance to older chemistries. Its unique mode of action, coupled with a generally favorable environmental fate profile for the parent compound, underscores its value in modern agriculture. However, its high toxicity to pollinators necessitates strict adherence to label instructions and the implementation of robust stewardship practices to ensure its sustainable use. Continued research into the long-term ecological impacts of this compound and its metabolites will be crucial for optimizing its role in integrated pest management programs and safeguarding biodiversity. This technical guide serves as a foundational resource for understanding the multifaceted nature of this important insecticide.

References

Sulfoxaflor: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of sulfoxaflor, a novel insecticide belonging to the sulfoximine class of chemistry. The information presented herein is intended to support research, scientific analysis, and development activities related to this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental determinations are provided.

Chemical Identity and Structure

This compound is a systemic insecticide that acts as a neurotoxin. It is chemically distinct from other insecticides, such as neonicotinoids, and is classified as a Group 4C insecticide by the Insecticide Resistance Action Committee (IRAC).[1]

| Identifier | Value |

| IUPAC Name | [methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6- sulfanylidene]cyanamide[2][3] |

| CAS Name | N-[methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide[2][4] |

| CAS Number | 946578-00-3 |

| Molecular Formula | C₁₀H₁₀F₃N₃OS |

| Synonyms | XDE-208, Isoclast™ active |

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, behavior, and biological interactions.

General Properties

| Property | Value | Source |

| Molecular Weight | 277.27 g/mol | |

| 277.3 g/mol | ||

| Physical State | White to off-white crystalline powder/solid | |

| Odor | Sharp | |

| Melting Point | 112.9 °C | |

| Boiling Point | Decomposes before boiling | |

| Decomposition Temperature | 167.7 °C | |

| Relative Density | 1.5191 g/mL at 20°C (purified) | |

| 1.5378 g/cm³ at 19.7°C (95.6% pure) |

Solubility and Partitioning

| Property | Value | Conditions | Source |

| Water Solubility | 670 mg/L | 20°C, purified water | |

| 550 - 570 mg/L | 20°C | ||

| 1380 mg/L | 20°C, pH 5 | ||

| 570 mg/L | 20°C, pH 7 | ||

| 550 mg/L | 20°C, pH 9 | ||

| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 217-256 | ||

| Ethyl Acetate: 49.5-95.2 | |||

| Methanol: 36.0-93.1 | |||

| 1,2-Dichloroethane: 39.6-40.1 | |||

| n-Octanol: 1.66 | |||

| Xylene: 0.743-0.791 | |||

| n-Heptane: 1.54 x 10⁻⁴ - 2.42 x 10⁻⁴ | |||

| Octanol-Water Partition Coefficient (log P) | 0.802 | pH 7, 20°C | |

| pKa | >10 (does not fully dissociate within environmentally relevant pH ranges) |

Volatility

| Property | Value | Conditions | Source |

| Vapor Pressure | ≤1.4 x 10⁻⁶ Pa | 20°C | |

| < 1.4 × 10⁻⁶ Pa | 20°C | ||

| 1.4 x 10⁻³ mPa | 20°C | ||

| ≤ 2.5 × 10⁻⁶ Pa | 25°C | ||

| Henry's Law Constant | 5.8 x 10⁻⁷ Pa m³/mol | 20°C, unbuffered | |

| 6.83 x 10⁻⁷ Pa m³/mol | 25°C | ||

| 1.2 x 10⁻¹¹ atm m³/mol |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method for substances with solubility below 10⁻² g/L, and the flask method for substances with solubility above this threshold. Given this compound's water solubility is well above this threshold, the flask method is the appropriate procedure.

Principle: The flask method involves dissolving the test substance in water at a temperature slightly above the test temperature to achieve supersaturation. Once equilibrium is reached, the mixture is cooled to the test temperature, and the concentration of the substance in the aqueous solution is determined.

Apparatus:

-

Constant temperature bath

-

Shaking or stirring device

-

Analytical balance

-

pH meter

-

Suitable analytical instrumentation for quantification (e.g., HPLC, UPLC-MS/MS)

Procedure:

-

A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

An excess amount of the test substance is added to a flask containing a known volume of water.

-

The flask is agitated in a constant temperature bath at the test temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is allowed to stand to let any undissolved material settle.

-

An aliquot of the clear supernatant is carefully removed.

-

The concentration of this compound in the aliquot is determined using a validated analytical method.

-

The pH of the saturated solution is measured.

-

The determination is performed at least in duplicate.

Caption: Workflow for determining water solubility via the flask method.

Determination of Octanol-Water Partition Coefficient (log P) (OECD Guideline 107)

The Shake Flask Method is a widely used technique to experimentally determine the octanol-water partition coefficient (log P).

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of n-octanol and water. The log P is a measure of a substance's lipophilicity.

Apparatus:

-

Centrifuge

-

Mechanical shaker

-

Analytical balance

-

Glassware with stoppers

-

Suitable analytical instrumentation for quantification

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either n-octanol or water.

-

The two phases are mixed in a vessel in a defined volume ratio.

-

The vessel is shaken at a constant temperature until equilibrium is reached.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

-

The logarithm of P (log P) is then reported.

Caption: Workflow for determining log P via the shake flask method.

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

This guideline outlines several methods for determining the dissociation constant (pKa) of a chemical in water, including titration, spectrophotometry, and conductometry. The choice of method depends on the properties of the substance. For a compound like this compound, a titration method would be suitable.

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is determined by measuring the pH of a solution containing a known concentration of the substance and its conjugate acid or base.

Apparatus:

-

pH meter with a high-precision electrode

-

Temperature-controlled titration vessel

-

Burette

-

Analytical balance

Procedure (Titration Method):

-

A solution of this compound of known concentration is prepared in purified water.

-

The solution is placed in a temperature-controlled vessel.

-

A standardized solution of a strong acid or base is added incrementally from a burette.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.

-

The determination is repeated to ensure reproducibility.

Caption: Workflow for determining pKa via the titration method.

Signaling Pathways and Logical Relationships

The physicochemical properties of this compound are interconnected and influence its behavior in biological and environmental systems. The following diagram illustrates some of these logical relationships.

Caption: Logical relationships between this compound's properties and its behavior.

References

The Molecular Target of Sulfoxaflor in Insect Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfoxaflor, a sulfoximine insecticide, represents a significant advancement in the management of sap-feeding insect pests, particularly those that have developed resistance to other insecticide classes.[1] Its unique mode of action, targeting the nicotinic acetylcholine receptor (nAChR) in a manner distinct from neonicotinoids and other nAChR modulators, makes it a valuable tool in insecticide resistance management programs.[1][2] This technical guide provides an in-depth exploration of the molecular interactions between this compound and its target in insect neurons, offering a comprehensive resource for researchers and professionals in the field. We present a synthesis of key quantitative data, detailed experimental protocols for studying this interaction, and visual representations of the associated signaling pathways and experimental workflows.

The Molecular Target: The Nicotinic Acetylcholine Receptor (nAChR)

The primary molecular target of this compound in insect neurons is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system.[3][4] Unlike vertebrates, where nAChRs are also present at the neuromuscular junction, in insects, they are confined to the CNS. These receptors are pentameric structures, composed of five subunits arranged around a central ion pore. The insect nAChR gene family is extensive, encoding for multiple α and β subunits that can assemble in various combinations to form a diverse array of receptor subtypes with distinct pharmacological properties.

This compound's Distinct Binding Site and Agonist Action

This compound functions as a competitive modulator of insect nAChRs, acting as a potent agonist. Upon binding, it mimics the action of the endogenous neurotransmitter, acetylcholine, causing the ion channel to open and allowing an influx of cations. This leads to depolarization of the neuronal membrane, uncontrolled nerve impulses, muscle tremors, and ultimately paralysis and death of the insect.

A critical aspect of this compound's molecular action is that it interacts with a binding site on the nAChR that is distinct from that of neonicotinoid insecticides. This is a key factor in its effectiveness against neonicotinoid-resistant insect populations. While both classes of insecticides target nAChRs, differences in their binding sites mean that target-site mutations conferring resistance to neonicotinoids may not affect the binding and efficacy of this compound.

Subunit Specificity

Emerging research indicates that this compound's activity is dependent on the subunit composition of the nAChR. Studies in Drosophila melanogaster suggest that the nAChR subtype composed of α3 and β1 subunits may be a primary target for this compound. Other research has highlighted the importance of the Dα2 subunit (when co-expressed with a vertebrate β2 subunit) in mediating high-efficacy currents in response to this compound, and the Dβ1 subunit has also been identified as a key component of the target site. The specific combination of subunits determines the pharmacological profile of the receptor, and this compound's differential activity across various insect species may be attributable to variations in their nAChR subunit compositions.

Quantitative Analysis of this compound's Interaction with nAChRs

The interaction of this compound with insect nAChRs has been quantified using radioligand binding assays and electrophysiological techniques. These studies have consistently demonstrated this compound's high affinity and potency at its target site.

Table 1: Binding Affinity and Potency of this compound at Insect nAChRs

| Insect Species | Receptor/Tissue Preparation | Method | Radioligand | Parameter | Value | Reference |

| Myzus persicae (Green Peach Aphid) | Membrane preparation | Radioligand Binding Assay | [³H]this compound | Affinity | High | |

| Myzus persicae (Green Peach Aphid) | Membrane preparation | Radioligand Binding Assay | [³H]Imidacloprid | Affinity (Displacement) | Weak | |

| Drosophila melanogaster | Xenopus oocytes expressing Dα2/chicken β2 nAChRs | Two-Electrode Voltage Clamp | - | Efficacy | High-amplitude currents | |

| Cockroach (DUM neurons) | Isolated neurons | Electrophysiology | - | Agonist Action | Full agonist |

Note: Specific Kd, Ki, and EC50 values from primary literature were not available in the initial search results. The table reflects the qualitative descriptions of high affinity and efficacy found.

Experimental Protocols

Characterizing the molecular target of this compound involves a combination of biochemical and electrophysiological techniques. The following sections provide detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of this compound for nAChRs and to characterize its binding site. These assays typically involve the use of a radiolabeled form of this compound ([³H]this compound) or the displacement of another radiolabeled ligand.

-

Tissue Homogenization: Whole insects or specific tissues (e.g., heads) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Initial Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

Membrane Pelleting: The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation is repeated to wash the membranes.

-

Final Resuspension and Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Reaction Mixture: In a 96-well plate, combine the prepared insect membranes (e.g., 50-120 µg of protein), the radioligand (e.g., [³H]this compound), and either buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding) in a final assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). For competition assays, a range of concentrations of the unlabeled test compound (this compound) is added.

-

Incubation: The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The radioactivity trapped on the dried filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For saturation binding experiments, the dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis. For competition experiments, the IC50 is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique used to study the function of ion channels, including nAChRs, expressed in a heterologous system like Xenopus laevis oocytes. This method allows for the precise control of the cell membrane potential while measuring the currents flowing through the expressed channels in response to the application of a ligand like this compound.

-

cRNA Synthesis: The cDNA encoding the desired insect nAChR subunits is subcloned into an expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro from the linearized plasmid DNA.

-

Oocyte Isolation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: A specific amount of the synthesized cRNA (e.g., ~50 nl) is injected into each oocyte using a microinjector.

-

Incubation: The injected oocytes are incubated in a suitable medium (e.g., ND96 buffer) at 16-18°C for 2-7 days to allow for the expression of the nAChR proteins on the oocyte membrane.

-

Oocyte Placement: An oocyte expressing the nAChRs is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).

-

Electrode Impalement: The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -40 mV to -80 mV).

-

Compound Application: A baseline current is established, and then this compound at various concentrations is applied to the oocyte via the perfusion system.

-

Data Acquisition: The current responses elicited by this compound are recorded and amplified. The peak current amplitude is measured at each concentration.

-

Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC₅₀ (the concentration of this compound that elicits a half-maximal response) and the maximum current amplitude (Imax).

Visualizing Molecular Interactions and Workflows

Signaling Pathway of this compound at the Insect nAChR

The following diagram illustrates the mechanism of action of this compound at the insect synapse.

Caption: this compound binds to and activates the insect nAChR, leading to neuronal hyperexcitation.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a radioligand binding assay to characterize this compound's interaction with nAChRs.

Caption: Workflow for determining this compound's binding affinity to nAChRs.

Experimental Workflow for Two-Electrode Voltage Clamp

The following diagram illustrates the workflow for studying the electrophysiological effects of this compound on nAChRs expressed in Xenopus oocytes.

Caption: Workflow for assessing this compound's potency and efficacy using TEVC.

References

- 1. A review of this compound, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests | Journal of Entomological and Acarological Research [pagepressjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 4. Frontiers | Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology [frontiersin.org]

The Binding Site of Sulfoxaflor on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxaflor, the first of the sulfoximine class of insecticides, represents a critical tool in managing sap-feeding insect pests, particularly those resistant to other insecticide classes. Its mode of action is the modulation of nicotinic acetylcholine receptors (nAChRs), the same general target as neonicotinoids. However, extensive research reveals that this compound's interaction with insect nAChRs is distinct, defining it as a separate subgroup (IRAC Group 4C) and underpinning its efficacy against neonicotinoid-resistant pests. This technical guide provides an in-depth examination of the this compound binding site on insect nAChRs, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated pathways and workflows.

The this compound Binding Site: A Distinct Interaction

This compound functions as a competitive agonist at insect nAChRs, causing sustained receptor activation that leads to neuronal hyperexcitation, paralysis, and eventual death of the insect.[1] While it shares the nAChR target with neonicotinoids, the nature of its binding is fundamentally different. This distinction is the cornerstone of its utility in resistance management.

Key characteristics of the this compound binding site include:

-

Distinct Pharmacophore Recognition: Radioligand binding studies have demonstrated that this compound interacts weakly with the high-affinity binding site for the neonicotinoid imidacloprid ([³H]IMI).[2][3] More revealingly, a dedicated radioligand, [³H]this compound, has been used to characterize a high-affinity, low-abundance binding site in the green peach aphid, Myzus persicae, that is specific to this compound.[1] This indicates that this compound binds to a different site or a different conformation of the receptor compared to imidacloprid.

-

Critical Role of Specific nAChR Subunits: Studies utilizing CRISPR/Cas9 gene editing in Drosophila melanogaster have been pivotal in identifying the specific subunits that form the this compound target. The Dβ1 subunit has been identified as a key component of the nAChRs targeted by this compound.[4] Further research suggests that the primary receptor subtype targeted by this compound is likely composed of α3 and β1 subunits . This contrasts with neonicotinoids like imidacloprid, which appear to target multiple receptor subtypes.

-

Resilience to Target-Site Mutations: A point mutation, R81T (an arginine to threonine substitution at position 81), in the nAChR β1 subunit is known to confer resistance to neonicotinoids in several insect pest populations. This mutation has a significantly smaller impact on the efficacy of this compound, providing strong evidence that the two insecticide classes have different binding interactions and dependencies on specific amino acid residues within the receptor's binding pocket.

Quantitative Data Presentation

The distinct nature of this compound's interaction is quantified through binding affinity (Ki), inhibitory concentration (IC50), and lethal concentration (LC50) data.

Table 1: Competitive Binding Affinity at the Imidacloprid Site

This table summarizes the binding affinity of this compound and various neonicotinoids for the nAChR binding site as defined by the radioligand [³H]imidacloprid ([³H]IMI) in membrane preparations from the green peach aphid (Myzus persicae). A higher Ki value indicates lower binding affinity.

| Compound | Chemical Class | Ki (nM) for displacing [³H]IMI | Reference |

| Imidacloprid | Neonicotinoid | 5.1 ± 0.7 | |

| This compound | Sulfoximine | 265 ± 49 | |

| Clothianidin | Neonicotinoid | 3.2 ± 0.5 | |

| Thiamethoxam | Neonicotinoid | 30.6 ± 8.1 | |

| Acetamiprid | Neonicotinoid | 114 ± 19 |

Note: The significantly higher Ki value for this compound demonstrates its weak affinity for the classical neonicotinoid binding site labeled by [³H]imidacloprid.

Table 2: Insecticidal Activity

This table presents the lethal concentration required to kill 50% of the test population (LC50) for the green peach aphid (Myzus persicae), providing a measure of in vivo toxicological relevance.

| Compound | Chemical Class | LC50 (µ g/vial ) | Reference |

| This compound | Sulfoximine | 0.11 | |

| Imidacloprid | Neonicotinoid | 0.23 | |

| Acetamiprid | Neonicotinoid | 0.81 |

Note: Despite its lower affinity for the imidacloprid binding site, this compound exhibits potent insecticidal activity, often greater than that of neonicotinoids. This suggests its high efficacy (ability to activate the receptor) is a key driver of its toxicity.

Experimental Protocols

Characterizing the this compound-nAChR interaction involves a combination of radioligand binding assays, electrophysiology, and computational modeling.

Radioligand Binding Assay (Competitive Displacement)

This protocol outlines a typical competitive binding experiment to determine the affinity of a test compound (e.g., this compound) for nAChRs by measuring its ability to displace a radiolabeled ligand (e.g., [³H]imidacloprid or [³H]this compound).

Objective: To determine the Ki or IC50 of this compound at insect nAChRs.

Materials:

-

Insect tissue rich in nAChRs (e.g., heads of Myzus persicae).

-

Homogenization Buffer (e.g., 20 mM sodium phosphate, pH 7.4, containing protease inhibitors).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]imidacloprid or [³H]this compound.

-

Unlabeled ("cold") ligand for non-specific binding determination (e.g., 10 µM imidacloprid).

-

Test compound: this compound, dissolved in appropriate solvent (e.g., DMSO).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Cell harvester.

Methodology:

-

Membrane Preparation:

-

Homogenize insect tissue on ice in homogenization buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove large debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In reaction tubes, combine a fixed amount of membrane protein (e.g., 50-100 µg), a fixed concentration of radioligand (e.g., 1-2 nM [³H]IMI), and varying concentrations of the test compound (this compound).

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled ligand.

-

Incubate the mixture at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes how to express insect nAChR subunits in Xenopus laevis oocytes and measure the receptor's response to this compound application.

Objective: To determine the efficacy (maximal current response) and potency (EC50) of this compound as an agonist at specific nAChR subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for desired insect nAChR subunits (e.g., Drosophila Dα2 and chicken β2, a common hybrid model).

-

Nanoinjector system.

-

TEVC amplifier and data acquisition system.

-

Glass microelectrodes (for voltage sensing and current injection).

-

Recording chamber and perfusion system.

-

Recording solution (e.g., Ringer's solution).

-

Agonist solutions (Acetylcholine, this compound) at various concentrations.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate oocytes from a female Xenopus laevis frog.

-

Using a nanoinjector, inject a precise amount of cRNA encoding the nAChR subunits into the cytoplasm of each oocyte.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression in the cell membrane.

-

-

TEVC Recording:

-

Place an oocyte in the recording chamber and continuously perfuse it with recording solution.

-

Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential (Vm), and the other injects current.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Compound Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply the agonist (e.g., this compound) at a specific concentration to the oocyte via the perfusion system for a set duration.

-

Record the inward current generated by the influx of cations through the activated nAChR channels.

-

Wash the oocyte with the recording solution until the current returns to baseline.

-

Repeat the application with a range of agonist concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak current amplitude for each agonist concentration.

-

Normalize the responses to the maximal response observed.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that elicits 50% of the maximal response) and the maximal efficacy (Imax).

-

Computational Modeling and Docking

This protocol provides a general workflow for in silico investigation of the this compound binding site.

Objective: To predict the binding pose and interactions of this compound within a 3D model of an insect nAChR.

Methodology:

-

Receptor Model Building:

-

Since a full crystal structure of an insect nAChR is often unavailable, a homology model is typically built.

-

An amino acid sequence of the target insect nAChR subunits (e.g., Myzus persicae α and β subunits) is aligned with a high-resolution template structure, such as the acetylcholine-binding protein (AChBP).

-

Homology modeling software (e.g., MODELLER, SWISS-MODEL) is used to generate a 3D structural model of the receptor's ligand-binding domain.

-

-

Ligand Preparation:

-

Generate a 3D structure of the this compound molecule.

-

Optimize the geometry and assign appropriate charges using computational chemistry software.

-

-

Binding Site Definition:

-

Identify the putative ligand-binding pocket at the interface between two subunits (the principal α-subunit and the complementary β-subunit). This is often guided by the location of the bound ligand in the template structure and known key binding residues.

-

-

Molecular Docking:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically place the this compound molecule into the defined binding site in various orientations and conformations.

-

The program calculates a "docking score" for each pose, which estimates the binding affinity based on factors like van der Waals forces, electrostatic interactions, and hydrogen bonding.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions between this compound and specific amino acid residues in the binding pocket to understand the molecular basis of its binding and to formulate hypotheses that can be tested experimentally (e.g., through site-directed mutagenesis).

-

Visualizations: Pathways and Workflows

Signaling Pathway

Caption: Agonistic action of this compound on an insect nAChR leading to hyperexcitation.

Experimental Workflows

Caption: Standard experimental workflows for binding and functional characterization.

Conclusion

The interaction of this compound with insect nicotinic acetylcholine receptors is a compelling example of nuanced molecular targeting. While acting on the same receptor family as neonicotinoids, this compound engages with a distinct binding site, characterized by a unique pharmacological profile and a dependency on different nAChR subunits, notably the β1 subunit. This distinction is not merely academic; it is the molecular basis for this compound's ability to control insect populations that have developed target-site resistance to neonicotinoids. The continued use of the multifaceted experimental approaches detailed herein—radioligand binding, electrophysiology, and computational modeling—will be essential for elucidating the binding sites of future insecticides and for designing novel molecules to overcome emerging resistance challenges in crop protection.

References

- 1. Characterization of a nicotinic acetylcholine receptor binding site for this compound, a new sulfoximine insecticide for the control of sap-feeding insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel nicotinic action of the sulfoximine insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of this compound, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests | Journal of Entomological and Acarological Research [pagepressjournals.org]

- 4. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism and Degradation Pathways of Sulfoxaflor in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic and degradation pathways of the insecticide sulfoxaflor in soil environments. The document details the key transformation products, degradation rates under various conditions, and the methodologies employed in these scientific investigations.

Introduction

This compound is a systemic insecticide belonging to the sulfoximine class of compounds. Its efficacy against a broad spectrum of sap-feeding insects has led to its widespread use in agriculture. Understanding the environmental fate of this compound, particularly its metabolism and degradation in soil, is crucial for assessing its environmental impact and ensuring its safe and sustainable use. This guide synthesizes current scientific knowledge on the aerobic and anaerobic degradation pathways of this compound, as well as the role of photolysis in its environmental transformation.

Degradation Pathways of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving microbial and abiotic mechanisms. The primary pathways of degradation are aerobic metabolism, anaerobic metabolism, and photolysis.

Aerobic Metabolism

Under aerobic conditions, this compound is readily degraded by soil microorganisms. The principal metabolic pathway involves the oxidation of the cyano-carbon to form the primary metabolite, X11719474 (N-[methyloxido[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ⁴-sulfanylidene]acetamide).[1][2] This transformation is a rapid process, with this compound exhibiting a short half-life in aerobic soils.[1]

Further degradation of X11719474 can occur, leading to the formation of other minor metabolites. One such pathway involves the loss of the sulfur side-chain to produce X11721061 (1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one).

Anaerobic Metabolism

In the absence of oxygen, this compound also undergoes degradation, although the rates can differ from aerobic conditions. The formation of the primary metabolite, X11719474 , is also a key step in the anaerobic pathway.[2] While this compound itself degrades relatively quickly under anaerobic conditions, its primary metabolite, X11719474, has been observed to be more persistent.[2]

Photolysis on Soil Surfaces

Photodegradation can contribute to the transformation of this compound on the soil surface when exposed to sunlight. This process can lead to the formation of several degradation products, including X11719474 , X11721061 , and X11718922 . The rate and extent of photolysis are dependent on factors such as light intensity and the physicochemical properties of the soil.

Quantitative Data on this compound Degradation

The rate of this compound degradation is typically expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The DT50 values for this compound and its primary metabolite, X11719474, vary depending on soil type, temperature, and the presence or absence of oxygen.

| Compound | Condition | Soil Type | DT50 (days) | Reference |

| This compound | Aerobic | Various US and European soils | 0.05 - 0.6 | |

| This compound | Aerobic | Chinese soils (Shandong, Henan, Zhejiang) | 1.5 - 7.2 | |

| This compound | Anaerobic | Various soil types | 0.17 - 2.5 | |

| X11719474 | Aerobic | - | >1000 | |

| X11719474 | Anaerobic | - | 320 - 532 |

Experimental Protocols

The study of this compound metabolism in soil generally follows standardized guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.

Soil Collection and Characterization

-

Soil Sampling: Representative soil samples are collected from agricultural fields. The top layer (e.g., 0-20 cm) is typically sampled.

-

Soil Properties: Key physicochemical properties of the soil are characterized, including texture (sand, silt, clay content), pH, organic carbon content, cation exchange capacity (CEC), and microbial biomass. These parameters are crucial as they can significantly influence the rate and pathway of degradation.

Experimental Setup

-

Test Substance: Technical grade this compound, often radiolabeled (e.g., with ¹⁴C), is used to facilitate the tracking of its transformation and the identification of metabolites.

-

Application: A solution of this compound is applied to the soil samples at a concentration representative of typical agricultural application rates.

-

Incubation:

-

Aerobic Studies: Soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is maintained to ensure aerobic conditions. Traps for CO₂ (e.g., potassium hydroxide solution) are often included to measure mineralization.

-

Anaerobic Studies: To create anaerobic conditions, the soil is typically flooded with water and purged with an inert gas (e.g., nitrogen) to displace oxygen. The incubation flasks are then sealed and incubated in the dark at a constant temperature.

-

Photolysis Studies: Soil samples treated with this compound are spread in a thin layer in shallow dishes and exposed to a light source that simulates natural sunlight (e.g., a xenon lamp). Control samples are kept in the dark to differentiate between photolytic and other degradation processes.

-

Sampling and Analysis

-

Sampling Intervals: Soil samples are collected at various time points throughout the incubation period to monitor the dissipation of this compound and the formation and decline of its metabolites.

-

Extraction: this compound and its metabolites are extracted from the soil samples using an appropriate solvent system, such as a mixture of acetonitrile and 1.0 N hydrochloric acid (90:10 v/v). The extraction is typically performed by shaking the soil with the solvent, followed by centrifugation to separate the extract.

-

Cleanup: The soil extracts are often cleaned up using solid-phase extraction (SPE) to remove interfering substances before analysis.

-

Analytical Quantification: The concentrations of this compound and its metabolites in the extracts are quantified using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). This technique provides high sensitivity and selectivity for the detection and quantification of the target analytes.

-

LC-MS/MS Parameters: Specific precursor and product ion transitions are monitored for each analyte to ensure accurate identification and quantification.

-

-

Data Analysis: The dissipation kinetics of this compound and the formation and decline of its metabolites are modeled, often using first-order kinetics, to calculate their respective DT50 values.

Visualizations of Pathways and Workflows

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for its soil metabolism studies.

Caption: Aerobic degradation pathway of this compound in soil.

Caption: Anaerobic degradation pathway of this compound in soil.

Caption: Photodegradation pathways of this compound on soil surfaces.

Caption: Experimental workflow for this compound soil metabolism studies.

References

The Environmental Fate and Metabolic Pathways of Sulfoxaflor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxaflor, the first compound from the sulfoximine class of insecticides, represents a significant development in crop protection. It is a systemic insecticide effective against a broad spectrum of sap-feeding insects.[1] Understanding the environmental fate and metabolic pathways of this compound is paramount for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the degradation and metabolism of this compound in various environmental compartments and biological systems, presenting quantitative data, detailed experimental protocols, and visual representations of its transformation pathways.

Data Presentation: Quantitative Summary

The environmental persistence and mobility of this compound and its key metabolites are summarized in the following tables. These values are critical for environmental risk assessment models.

Table 1: Summary of this compound Degradation Half-Lives (DT50)

| Environment | Condition | This compound DT50 | Metabolite DT50 | Reference |

| Soil | Aerobic | < 1 day - 15.9 days | X11719474: >1,000 days; X11519540: 2,808 days | [2][3] |

| Anaerobic | 0.17 - 120 days | X11719474: 1,090 - 5,270 days | [2][4] | |

| Field Dissipation | < 1 - 8 days | X11719474: 30 - 277 days | ||

| Aquatic | Aerobic (Water-Sediment System) | 11 - 88 days | X11719474: Highly persistent | |

| Anaerobic (Water-Sediment System) | 84 - 382 days | X11719474: Highly persistent | ||

| Photolysis | Water (Sterile) | > 1,000 days | - | |

| Water (Natural) | 637 days | - | ||

| Soil Surface | Stable | - | ||

| Hydrolysis | pH 5, 7, 9 (Sterile) | Stable | - |

Table 2: Soil Mobility of this compound and its Metabolites

| Compound | Koc (mL/goc) | Mobility Class | Reference |

| This compound | 11 - 72 | Very High to High | |

| X11719474 | 7 - 80 | Very High to High | |

| X11519540 | 1 - 25 | Very High |

Environmental Fate and Degradation Pathways

This compound undergoes transformation in the environment through biotic and abiotic processes, leading to the formation of several key metabolites.

Soil Degradation

In soil, this compound is generally non-persistent and degrades rapidly, primarily through microbial action. The primary degradation pathway involves the oxidation of the cyanamide group to form the major metabolite X11719474 . Further degradation can lead to the formation of minor metabolites such as X11519540 and X11579457 . While this compound itself degrades quickly, its metabolites, particularly X11719474, are significantly more persistent in both aerobic and anaerobic soil environments.

Aquatic Degradation

In aquatic environments, this compound is more persistent than in soil. Under aerobic aquatic conditions, it biodegrades at a moderate rate, with half-lives ranging from 11 to 88 days. In anaerobic aquatic systems, degradation is slower, with half-lives of 103 to 382 days. The primary metabolite formed in both aerobic and anaerobic aquatic systems is X11719474 , which is significantly more persistent than the parent compound.

Photolysis and Hydrolysis

This compound is stable to hydrolysis at environmentally relevant pH values (5, 7, and 9). Aqueous photolysis of this compound is a slow process, with a half-life of over 1000 days in sterile water and 637 days in natural water, indicating that this is not a major degradation pathway. One minor photoproduct, X11721061 , has been identified. This compound is also stable to photolysis on soil surfaces.

Metabolism in Biota

Plant Metabolism

Metabolism studies in crops such as tomato, lettuce, and rice show that this compound is metabolized similarly across different plant species. The primary metabolic pathways involve the oxidation of the cyano-carbon bond to form X11719474 and the loss of the sulfur side chain to yield X11721061 . The metabolite X11721061 can then be conjugated with glucose. Parent this compound is often the major residue found in edible portions of crops following foliar application.

Animal Metabolism

In animal studies, including those on rats, goats, and hens, this compound is rapidly absorbed and largely excreted unmetabolized. In rats, over 93% of the administered dose is excreted unchanged in urine and feces. Metabolism is not extensive, with parent this compound comprising 60-97% of the total radioactive residue in tissues, milk, and eggs of goats and hens. In a study with pigs, this compound was detected in various tissues, with the highest concentrations found in the kidney and liver. A study in Sprague-Dawley rats identified five phase I and four phase II metabolites, with the transformation being catalyzed by cytochrome P450.

Experimental Protocols

The following section outlines the general methodologies employed in the key environmental fate and metabolism studies for this compound, based on established regulatory guidelines.

Aerobic and Anaerobic Soil Metabolism